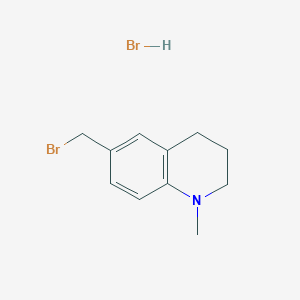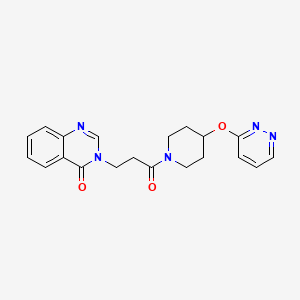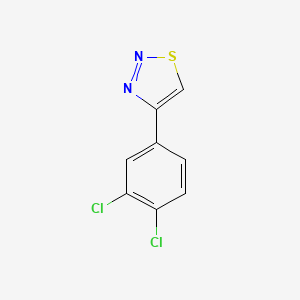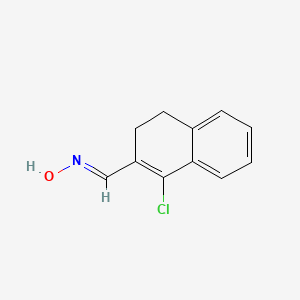
Fmoc-Gly-Gly-Phe-OtBu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Fmoc-Gly-Gly-Phe-OtBu” is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
The synthesis of “Fmoc-Gly-Gly-Phe-OtBu” involves the use of Fmoc N-hydroxysuccinimide ester and glycine tert-butyl ester hydrochloride . The reaction conditions are optimized for a broad scope of amino esters .Molecular Structure Analysis
The molecular structure of “Fmoc-Gly-Gly-Phe-OtBu” is complex, with a molecular weight of 557.64 . It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis .Chemical Reactions Analysis
“Fmoc-Gly-Gly-Phe-OtBu” is involved in the synthesis of antibody-drug conjugates (ADCs) . The Fmoc group can be cleaved using 20% piperidine in DMF .Physical And Chemical Properties Analysis
“Fmoc-Gly-Gly-Phe-OtBu” is a solid substance with a molecular weight of 557.65 . It is stored at -80/-20°C under nitrogen .Aplicaciones Científicas De Investigación
Antibody-Drug Conjugates (ADCs)
Fmoc-Gly-Gly-Phe-OtBu: serves as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs combine the specificity of antibodies with the cytotoxic effects of small-molecule drugs. By attaching this compound to an antibody, researchers can selectively deliver potent drugs to cancer cells, minimizing off-target effects and enhancing therapeutic efficacy .
Multi-Small Molecule-Conjugated Paclitaxel Derivatives
The compound acts as a linker in the preparation of multi-small molecule-conjugated paclitaxel (PTX) derivatives . Paclitaxel is a widely used chemotherapeutic agent, and conjugating it with Fmoc-Gly-Gly-Phe-OtBu allows for targeted drug delivery. These derivatives may enhance drug solubility, stability, and tumor-specific accumulation .
Synthesis of Cis-Substituted Cyclopropane Carboxylic Acids
Researchers employ Fmoc-Gly-Gly-Phe-OtBu as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids . This compound facilitates C-H activation of cyclopropane carboxamides using a palladium catalyst. Such reactions enable the construction of complex organic molecules with potential pharmaceutical applications .
Esterase-Sensitive Cyclic Prodrugs of Opioid Peptides
In the realm of opioid research, this compound contributes to the development of esterase-sensitive cyclic prodrugs of opioid peptides . By incorporating an (acyloxy)alkoxy linker, researchers can create prodrugs that release active opioid peptides upon enzymatic cleavage. These prodrugs aim to improve peptide stability and enhance therapeutic outcomes .
Peptide Chemistry and Solid-Phase Synthesis
As an Fmoc-protected amino acid derivative, Fmoc-Gly-Gly-Phe-OtBu plays a crucial role in peptide chemistry . Researchers use it for solid-phase peptide synthesis (SPPS) to construct complex peptide sequences. The Fmoc group allows stepwise assembly of peptides on a solid support, enabling the creation of custom peptides for biological studies .
Drug Delivery Systems
Due to its cleavable nature, this compound finds applications in designing drug delivery systems . Researchers can exploit the Fmoc-Gly-Gly-Phe-OtBu linker to create prodrugs or conjugates that release the active drug payload under specific conditions (e.g., enzymatic cleavage). Such systems enhance drug stability, improve pharmacokinetics, and minimize side effects .
Mecanismo De Acción
Target of Action
Fmoc-Gly-Gly-Phe-OtBu is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . In this context, Fmoc-Gly-Gly-Phe-OtBu acts as a bridge connecting the antibody to the cytotoxic drug .
Mode of Action
The mode of action of Fmoc-Gly-Gly-Phe-OtBu involves its cleavage to release the attached drug in the target cells . The cleavage is typically triggered by conditions within the cell, such as the presence of certain enzymes or changes in pH . This ensures that the drug is released specifically in the target cells, reducing its impact on healthy cells .
Biochemical Pathways
The biochemical pathways affected by Fmoc-Gly-Gly-Phe-OtBu are primarily related to the action of the drug it is linked to in the ADC . Once the drug is released in the target cell, it can interfere with various cellular processes, such as DNA replication or protein synthesis, leading to cell death . The specific pathways affected would depend on the nature of the drug attached to the Fmoc-Gly-Gly-Phe-OtBu linker .
Pharmacokinetics
The pharmacokinetics of Fmoc-Gly-Gly-Phe-OtBu, including its absorption, distribution, metabolism, and excretion (ADME), are closely tied to the properties of the ADC it is part of . The ADC is designed to be stable in the bloodstream, but once it reaches the target cell, the Fmoc-Gly-Gly-Phe-OtBu linker is cleaved to release the drug . The released drug can then exert its cytotoxic effect .
Result of Action
The result of the action of Fmoc-Gly-Gly-Phe-OtBu is the targeted delivery of a cytotoxic drug to cancer cells . By releasing the drug specifically in the target cells, Fmoc-Gly-Gly-Phe-OtBu helps to maximize the therapeutic effect while minimizing damage to healthy cells .
Action Environment
The action of Fmoc-Gly-Gly-Phe-OtBu is influenced by the environment within the target cells . For instance, the cleavage of the linker and release of the drug can be triggered by conditions such as the presence of certain enzymes or changes in pH . Additionally, factors such as the stability of the ADC in the bloodstream and the ability of the ADC to bind to the target cells can also influence the efficacy of Fmoc-Gly-Gly-Phe-OtBu .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl (2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N3O6/c1-32(2,3)41-30(38)27(17-21-11-5-4-6-12-21)35-29(37)19-33-28(36)18-34-31(39)40-20-26-24-15-9-7-13-22(24)23-14-8-10-16-25(23)26/h4-16,26-27H,17-20H2,1-3H3,(H,33,36)(H,34,39)(H,35,37)/t27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLGBXCTOOARCT-MHZLTWQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Gly-Gly-Phe-OtBu | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluoro-2-methylphenyl)amino]acetamide](/img/structure/B2604861.png)
![(E)-2-(methylsulfonyl)-3-(4-{2-[4-(trifluoromethyl)piperidino]acetyl}-1H-pyrrol-2-yl)-2-propenenitrile](/img/structure/B2604863.png)







![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2604878.png)
![N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2604880.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylthio)benzamide hydrochloride](/img/structure/B2604883.png)